GLP-1R modulator C16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

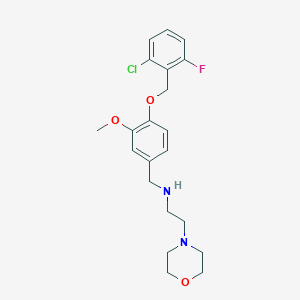

C21H26ClFN2O3 |

|---|---|

Molecular Weight |

408.9g/mol |

IUPAC Name |

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |

InChI |

InChI=1S/C21H26ClFN2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3 |

InChI Key |

PQAPAXXUERVALT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

GLP-1R modulator C16 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of the GLP-1R Modulator C16

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) and a primary target for the treatment of type 2 diabetes and obesity. Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. C16, in the context of GLP-1R modulation, refers to the C-terminal acylation of peptide agonists with a C16 diacid chain. This modification extends the pharmacokinetic profile of the agonists and introduces significant signal bias. This guide elucidates the core mechanism of action of C16-acylated GLP-1R modulators, focusing on their effects on receptor binding, downstream signaling pathways, and in vivo efficacy. We provide a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key molecular and cellular processes.

Introduction to C16-Acylated GLP-1R Modulators

C16 acylation is a chemical modification strategy used to improve the therapeutic properties of peptide-based drugs, such as GLP-1R agonists. By attaching a 16-carbon fatty diacid chain to the peptide, typically at the C-terminus via a linker, the molecule's ability to reversibly bind to plasma proteins like albumin is greatly enhanced. This reduces its rate of glomerular filtration and enzymatic degradation, thereby prolonging its circulating half-life.

A key aspect of C16 modification is its influence on the signaling profile of the GLP-1R agonist. Studies have focused on C16-acylated derivatives of exendin-4, a potent GLP-1R agonist. Specifically, two biased agonists, [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 and [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4, have been developed to investigate how acylation impacts signal bias. These modulators demonstrate that C-terminal acylation can increase the degree of signal bias in favor of G protein-mediated cAMP production over β-arrestin recruitment and subsequent receptor internalization.[1][2][3] This biased agonism has significant implications for therapeutic efficacy, as it appears to disconnect in vitro signaling potency from in vivo glucoregulatory effects.[1]

Core Mechanism of Action

The GLP-1R is a pleiotropically coupled receptor, capable of activating multiple intracellular signaling pathways, including those mediated by Gαs, Gαi/o, Gαq/11, and G protein-independent pathways involving β-arrestins.[4] The primary therapeutic effects of GLP-1R agonists are mediated through the Gαs pathway.

Gαs/cAMP Signaling Pathway

Upon agonist binding, GLP-1R undergoes a conformational change that activates the associated Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to a cascade of events that culminates in glucose-dependent insulin secretion from pancreatic β-cells.

C16-acylated modulators are potent activators of this pathway. However, their specific design can create a bias. For instance, [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4, while being a G protein-biased agonist, shows reduced cAMP potency in some cellular systems compared to less biased or non-acylated counterparts. This suggests that the acylation, while promoting G protein bias, can also modulate the efficiency of G protein coupling.

β-Arrestin Pathway and Signal Bias

β-arrestins are scaffolding proteins that play a crucial role in the desensitization and internalization of GPCRs. Upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, which uncouples it from G proteins, thereby "arresting" G protein-mediated signaling. β-arrestins can also initiate their own signaling cascades, for example, by activating the ERK1/2 pathway.

C16-acylated exendin-4 analogues have been specifically engineered to exhibit reduced β-arrestin-2 recruitment. The [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 variant, in particular, shows undetectable β-arrestin recruitment and GLP-1R internalization. This pronounced bias away from the β-arrestin pathway and towards the Gαs/cAMP pathway is a defining feature of its mechanism of action. This reduction in receptor internalization may contribute to a more sustained signaling response from the cell surface, potentially enhancing in vivo efficacy despite lower acute potency in some in vitro assays.

Quantitative Data on C16 Modulator Activity

The following tables summarize the quantitative data for C16-acylated exendin-4 analogues compared to their non-acylated precursors and other relevant compounds.

Table 1: Receptor Binding Affinity

| Compound | Log Kd | Cell System | Reference |

|---|---|---|---|

| [D³,G⁴⁰,K⁴¹]exendin-4 (non-acylated) | -9.1 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | |

| [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | -8.9 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | |

| [F¹,G⁴⁰,K⁴¹]exendin-4 (non-acylated) | -8.5 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R |

| [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | -9.3 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | |

Table 2: In Vitro Signaling Potency and Efficacy | Compound | Assay | pEC50 / Log(τ/KA) | Cell System | Reference | | :--- | :--- | :--- | :--- | :--- | | cAMP Accumulation | | [D³,G⁴⁰,K⁴¹]exendin-4 | cAMP | -9.8 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | cAMP | -9.6 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹]exendin-4 | cAMP | -9.0 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | cAMP | -8.3 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | cAMP | Up to 1000-fold less potent than [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | MIN6B1 cells | | | β-Arrestin-2 Recruitment | | [D³,G⁴⁰,K⁴¹]exendin-4 | β-arrestin-2 | -8.2 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [D³,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | β-arrestin-2 | -7.4 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹]exendin-4 | β-arrestin-2 | -6.5 ± 0.1 | CHO-K1-βarr2-EA-GLP-1R | | | [F¹,G⁴⁰,K⁴¹,C16 diacid]exendin-4 | β-arrestin-2 | Undetectable | CHO-K1-βarr2-EA-GLP-1R | |

Visualizing the Mechanism of Action

Signaling Pathways

Caption: GLP-1R signaling biased by a C16-acylated agonist.

Experimental Workflow

Caption: Typical workflow for a cAMP accumulation HTRF assay.

Logical Relationship

Caption: Logical flow of C16 modulator's biased agonism.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of C16 modulators by measuring their ability to compete with a radiolabeled ligand for GLP-1R binding.

-

Cell Culture and Membrane Preparation:

-

Culture CHO-K1 or HEK293 cells stably expressing the human GLP-1R.

-

Harvest cells, homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet cell debris.

-

Resuspend the pellet and centrifuge at high speed (e.g., 40,000 x g) to isolate the membrane fraction.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of radioligand (e.g., ¹²⁵I-exendin(9-39)) to each well.

-

Add increasing concentrations of the unlabeled C16 modulator (competitor).

-

Add cell membranes (typically 5-20 µg of protein per well).

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify intracellular cAMP levels in response to C16 modulator stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Cell Seeding:

-

The day before the assay, seed GLP-1R-expressing cells (e.g., CHO-K1, HEK293, or INS-1 832/3) into a white, low-volume 384-well plate at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Agonist Treatment:

-

Prepare serial dilutions of the C16 modulator and a reference agonist in an assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 1 mM IBMX to prevent cAMP degradation.

-

Carefully remove the culture medium from the cell plate.

-

Add 5-10 µL of the prepared agonist dilutions to the respective wells. Include a vehicle-only control.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Cell Lysis and HTRF Detection:

-

Prepare HTRF detection reagents according to the manufacturer's instructions, which typically involves diluting a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate in the provided lysis buffer.

-

Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP cryptate solution.

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (cryptate) and 620 nm (d2) with excitation at 320-340 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Generate a dose-response curve by plotting the HTRF ratio against the log concentration of the agonist.

-

Use non-linear regression (sigmoidal dose-response) to determine the pEC₅₀ and Emax values.

-

β-Arrestin Recruitment Assay

This protocol uses a cell-based assay, such as PathHunter (DiscoverX), to measure the recruitment of β-arrestin-2 to the activated GLP-1R.

-

Cell Seeding:

-

Use a cell line engineered to co-express GLP-1R fused to a ProLink (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter CHO-K1-βarr2-EA-GLP-1R).

-

Seed cells in a white 384-well assay plate and incubate overnight.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the C16 modulator in assay buffer.

-

Add the agonist dilutions to the cells and incubate for 90-180 minutes at 37°C.

-

-

Detection:

-

Prepare the detection reagent solution according to the manufacturer's protocol.

-

Add the detection reagents to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Data Analysis:

-

Read the chemiluminescent signal on a plate reader.

-

Plot the relative light units (RLU) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to calculate the pEC₅₀ and Emax for β-arrestin-2 recruitment.

-

Conclusion

The C16 modification of GLP-1R peptide agonists represents a sophisticated strategy to enhance therapeutic potential. Its primary mechanism of action involves not only the extension of the molecule's pharmacokinetic half-life but also a significant modulation of the receptor's signaling output. By promoting strong Gαs/cAMP pathway activation while simultaneously diminishing or ablating β-arrestin recruitment and receptor internalization, C16-acylated modulators act as potent biased agonists. This unique profile decouples traditional in vitro potency metrics from in vivo glucoregulatory efficacy, highlighting the importance of considering signal bias in the development of next-generation therapeutics for metabolic diseases. The data and protocols presented herein provide a comprehensive technical foundation for researchers engaged in the study and development of novel GLP-1R modulators.

References

An In-depth Technical Guide to the Effects of C16 Acylation on GLP-1R Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the treatment of type 2 diabetes and obesity. A primary challenge in their development has been the short in vivo half-life of the native GLP-1 peptide. C16 acylation, the attachment of a 16-carbon fatty acid chain (palmitic acid), is a clinically validated chemical modification strategy to dramatically extend the therapeutic duration of these peptides. This is principally achieved by promoting reversible, high-affinity binding to serum albumin, which creates a circulating drug reservoir, thereby protecting the peptide from rapid enzymatic degradation and renal clearance. While this pharmacokinetic advantage is well-established, the direct effect of the C16 moiety on the binding affinity to the GLP-1R is more nuanced. This guide provides a detailed examination of this relationship, summarizing quantitative data, outlining experimental protocols for its measurement, and visualizing the associated biological and experimental pathways.

The Core Mechanism: Albumin Binding vs. Receptor Affinity

The therapeutic success of C16-acylated GLP-1R agonists, such as liraglutide, hinges on a profound extension of their plasma half-life from minutes to many hours.[1][2] This is overwhelmingly attributed to the non-covalent binding of the C16 fatty acid chain to the abundant plasma protein, albumin.[3][4] This interaction effectively sequesters the drug, shielding it from dipeptidyl peptidase-4 (DPP-4) degradation and reducing its rate of glomerular filtration.[1]

However, the addition of a bulky, lipophilic acyl chain can also directly influence the peptide's interaction with its target receptor. The data indicates that C16 acylation does not inherently improve, and in some cases may modestly decrease, the direct binding affinity for the GLP-1R.

-

Steric Hindrance: The fatty acid chain, depending on its attachment point, can introduce steric hindrance that slightly impedes the optimal docking of the peptide into the receptor's binding pocket.

-

Membrane Interactions: The acyl chain can enhance the ligand's interaction with lipids in the plasma membrane, which may influence how the peptide approaches and engages with the receptor.

-

Context-Dependent Effects: The precise impact of acylation is highly dependent on the specific peptide backbone and the position of the lysine residue to which the fatty acid is attached. For instance, a study on exendin-4 showed that C-terminal C16 acylation resulted in an approximate 2-fold reduction in binding affinity. Similarly, the development of semaglutide (which features a C18 diacid) showed a three-fold decrease in GLP-1R affinity compared to its C16-acylated predecessor, liraglutide, though this was coupled with an increase in albumin affinity to achieve a longer half-life.

In essence, the design of acylated GLP-1R agonists involves a trade-off: optimizing the fatty acid chain and linker chemistry to maximize albumin binding for a prolonged pharmacokinetic profile, while simultaneously ensuring that the direct binding affinity to the GLP-1R remains sufficiently high to elicit a potent therapeutic effect.

Quantitative Data: GLP-1R Binding Affinity

The following table summarizes publicly available data on the binding affinity of various GLP-1R agonists, comparing acylated and non-acylated analogues where possible. Lower IC50 or Ki values indicate higher binding affinity.

| Compound | Key Structural Feature | GLP-1R Binding Affinity (IC50 / K | Key Findings & Implications | Reference(s) |

| Exendin-4 | Native Peptide | Baseline for comparison with its acylated analogue. | ||

| Exendin-4-C16 | C-terminal C16 Acylation | Acylation caused a modest ~2-fold reduction in direct receptor binding affinity. | ||

| Liraglutide | C16 Acylation at Lys26 | High Affinity (sub-nanomolar) | Maintained very high affinity despite acylation, demonstrating successful optimization. | |

| Semaglutide | C18 Diacid at Lys26 | 0.38 ± 0.06 nM (IC50) | Affinity is ~3-fold lower than liraglutide, but albumin binding is enhanced for a longer half-life. | |

| [F¹,G⁴⁰,K⁴¹.C16 diacid]exendin-4 | C-terminal C16 Diacid | Increased affinity vs. non-acylated parent peptide | Demonstrates that in certain molecular contexts, acylation can increase binding affinity. |

Experimental Protocols

The determination of GLP-1R binding affinity is critical in the preclinical evaluation of novel agonists. Competitive binding assays are the most common methodologies.

Protocol: Radioligand Competition Binding Assay

This classic method measures the ability of an unlabeled test compound (e.g., a C16-acylated analogue) to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

- Culture cells engineered to overexpress the human GLP-1R (e.g., HEK293 or CHO cells).

- Harvest the cells and homogenize them in a cold buffer solution containing protease inhibitors.

- Perform centrifugation to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

2. Assay Setup:

- In a 96-well microplate, combine the prepared cell membranes, a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-Exendin(9-39) or ¹²⁵I-GLP-1), and serially diluted concentrations of the unlabeled test compound.

- Include control wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of an unlabeled competitor).

3. Incubation and Separation:

- Incubate the plate, typically for 60-120 minutes at a controlled temperature (e.g., 37°C), to allow the binding reaction to reach equilibrium.

- Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

- Wash the filters with ice-cold buffer to remove any unbound radioactivity.

4. Detection and Analysis:

- Measure the radioactivity retained on the filters using a scintillation counter.

- Subtract the non-specific binding from all other measurements to determine specific binding.

- Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a homogenous (no-wash) assay format that offers higher throughput and avoids the use of radioactivity.

1. Cell Line and Reagents:

- Use a cell line stably expressing a tagged GLP-1R, such as a SNAP-tag GLP-1R, which allows for specific covalent labeling.

- Reagents include a long-lifetime fluorescent donor (e.g., Terbium cryptate) conjugated to the receptor tag and a fluorescent acceptor conjugated to a competitive ligand (e.g., FITC-exendin(9-39)).

2. Assay Procedure:

- Label the SNAP-GLP-1R expressing cells with the donor fluorophore.

- In a 96- or 384-well plate, add the labeled cells.

- Add varying concentrations of the unlabeled test compound (e.g., Exendin-4-C16) followed by a fixed concentration of the acceptor-labeled ligand (e.g., 10 nM exendin(9-39)-FITC).

- Incubate the plate in the dark to allow binding to reach equilibrium (can be several hours to 24 hours).

3. Detection and Analysis:

- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters. The signal is generated when the donor and acceptor are in close proximity (i.e., when the labeled ligand is bound to the receptor).

- The unlabeled test compound will compete for binding, leading to a decrease in the FRET signal.

- Plot the FRET signal against the log concentration of the test compound and fit the curve to determine the IC50 or K

ivalue.

Visualizations: Pathways and Workflows

GLP-1R Signaling Pathways

Upon agonist binding, the GLP-1R primarily couples to the Gαs protein, initiating the canonical cAMP signaling pathway crucial for insulin secretion. It can also engage β-arrestin, which mediates receptor internalization and desensitization. C16 acylation has been shown to induce "biased agonism," where the modified ligand preferentially activates one pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which can have significant therapeutic implications.

Caption: GLP-1R signaling, highlighting the canonical Gs/cAMP pathway and the β-arrestin pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the IC50 of a C16-acylated GLP-1 analogue.

Caption: Workflow for a competitive radioligand binding assay to determine GLP-1R affinity.

Conclusion and Implications for Drug Development

C16 acylation is a cornerstone of modern GLP-1R agonist design, enabling long-acting formulations that have transformed metabolic disease management. Its primary role is to confer high-affinity, reversible binding to serum albumin, which drastically prolongs the drug's half-life. The direct impact on GLP-1R binding affinity is secondary and often results in a slight reduction. Therefore, drug development professionals must co-optimize the peptide backbone for high intrinsic receptor affinity while fine-tuning the acyl chain and linker to achieve a pharmacokinetic profile suitable for the desired dosing regimen (e.g., once-daily or once-weekly). Understanding this interplay, along with potential effects on signaling bias, is critical for the rational design of the next generation of highly effective and convenient incretin-based therapeutics.

References

- 1. Contemporary Classification of Glucagon-Like Peptide 1 Receptor Agonists (GLP1RAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. Glycation of human serum albumin impairs binding to the glucagon-like peptide-1 analogue liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel C16-Modified GLP-1R Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel C16-modified glucagon-like peptide-1 receptor (GLP-1R) agonists. The strategic attachment of a C16 fatty acid to GLP-1 analogues has proven to be a highly effective strategy for extending the half-life and improving the therapeutic profile of this important class of drugs for the treatment of type 2 diabetes and obesity. This document details the underlying principles, experimental protocols, and key data associated with the development of these next-generation therapeutics.

Introduction to C16-Modification of GLP-1R Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with potent glucose-lowering effects. However, its therapeutic utility is limited by a very short in vivo half-life due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance.[1] To overcome this limitation, researchers have developed long-acting GLP-1R agonists through various strategies, including amino acid substitutions and acylation with fatty acids.

The addition of a C16 fatty acid, typically palmitic acid, to a lysine residue in the peptide sequence allows the resulting agonist to reversibly bind to circulating albumin.[2] This creates a circulating depot of the drug, protecting it from degradation and slowing its clearance, thereby significantly extending its duration of action.[2] This approach has been successfully employed in the development of blockbuster drugs such as liraglutide and semaglutide.

The Drug Discovery and Development Workflow

The discovery of novel C16-modified GLP-1R agonists follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation. This process is iterative, with data from each stage informing the design of subsequent generations of compounds.

Synthesis of C16-Modified GLP-1R Agonists

The primary method for synthesizing peptide-based GLP-1R agonists is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a representative protocol for the Fmoc/tBu-based SPPS of a C16-modified GLP-1 analogue.

Materials:

-

Fmoc-protected amino acids

-

Wang or 2-chlorotrityl chloride (2-CTC) resin

-

Coupling reagents: HBTU, HATU, or DIC/OxymaPure

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS)

-

C16 fatty acid derivative (e.g., Palmitoyl-Glu(OtBu)-OH)

Procedure:

-

Resin Swelling: The resin is swollen in DMF or DCM for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and coupled to the free amine on the resin-bound peptide.

-

Repeat: Steps 3 and 4 are repeated for each amino acid in the sequence.

-

Side-Chain Acylation: For the attachment of the C16 fatty acid, a lysine residue with an orthogonal protecting group (e.g., Mtt, Dde, or Alloc) is incorporated into the sequence. This protecting group is selectively removed, and the C16 fatty acid-linker construct is coupled to the lysine side chain.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (MS) to confirm its identity and purity.

In Vitro Evaluation of Novel Agonists

GLP-1R Signaling Pathways

Upon agonist binding, the GLP-1R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3][4] cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which mediate the downstream effects on insulin secretion. However, the GLP-1R can also couple to other signaling pathways, including Gαi/o, Gαq/11, and β-arrestin recruitment. The concept of "biased agonism" suggests that different agonists can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways. This has significant implications for drug design, as it may be possible to develop agonists that selectively activate desired pathways while avoiding those associated with adverse effects.

Receptor Binding Affinity Assay

The binding affinity of novel agonists for the GLP-1R is a critical parameter. This is typically determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)) for binding to the GLP-1R in cell membranes.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GLP-1R.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate to allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

The functional activity of GLP-1R agonists is most commonly assessed by measuring their ability to stimulate cAMP production in cells expressing the receptor. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular method for this purpose.

Principle: The HTRF cAMP assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP conjugate for binding to a specific antibody.

Protocol Outline:

-

Cell Seeding: Seed cells expressing the GLP-1R into a 384-well plate.

-

Compound Addition: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the plate to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).

-

Plate Reading: Read the plate on an HTRF-compatible reader.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the agonist to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

In Vivo Evaluation of Novel Agonists

The in vivo efficacy of novel C16-modified GLP-1R agonists is typically evaluated in animal models of obesity and diabetes, such as diet-induced obese (DIO) mice.

Protocol Outline:

-

Animal Model: Use male DIO mice that have been fed a high-fat diet for an extended period to induce obesity and insulin resistance.

-

Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., liraglutide or semaglutide) via subcutaneous injection.

-

Monitoring: Monitor key parameters over the course of the study, including:

-

Body weight

-

Food intake

-

Blood glucose levels (fasting and in response to a glucose challenge)

-

HbA1c levels

-

-

Data Analysis: Compare the changes in these parameters between the different treatment groups to assess the efficacy of the novel agonist.

Quantitative Data of Novel C16-Modified GLP-1R Agonists

The following tables summarize key in vitro and in vivo data for a selection of C16-modified GLP-1R agonists.

Table 1: In Vitro Activity of C16-Modified GLP-1R Agonists

| Compound | GLP-1R Binding Affinity (Ki, nM) | cAMP Production (EC50, nM) | Reference |

| Liraglutide | 0.5 - 2.0 | 0.1 - 0.5 | |

| Semaglutide | 0.3 - 1.0 | 0.05 - 0.2 | |

| Conjugate 19 (dual fatty acid) | ~0.8 | ~0.08 | |

| GLP-1-CYA | IC50: 20 ± 4 | EC50: ~10 | |

| GUB021794 | - | 0.02 |

Table 2: In Vivo Efficacy of C16-Modified GLP-1R Agonists in DIO Mice

| Compound | Dose | Body Weight Reduction (%) | Reduction in Blood Glucose (%) | Study Duration | Reference |

| Liraglutide | 30 nmol/kg/day | ~15 | Significant | 4 weeks | |

| Semaglutide | 10 nmol/kg/day | ~20 | Significant | 4 weeks | |

| Survodutide | 30 nmol/kg/day | ~25 | Significant | - | |

| NNC5840 | Daily SC injection | Superior to semaglutide | - | 14 days | |

| GUB021794 | 10 nmol/kg QD | ~18 | Significant | 16 days |

Conclusion

The discovery and development of novel C16-modified GLP-1R agonists remains a vibrant area of research. By leveraging established principles of peptide chemistry and pharmacology, and by employing a systematic workflow of synthesis and evaluation, researchers continue to identify new candidates with improved therapeutic profiles. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to advance this important class of medicines.

References

A Technical Guide to the Structural Biology of C16-Acylated GLP-1R Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that has become a cornerstone therapeutic target for type 2 diabetes and obesity. Activation of GLP-1R by its endogenous ligand, GLP-1, enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. However, the therapeutic utility of native GLP-1 is hampered by its extremely short half-life due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).

To overcome this limitation, long-acting GLP-1R agonists have been developed. A highly successful strategy has been the modification of the peptide backbone and the attachment of a fatty acid chain, a process known as acylation. Liraglutide, which features a C16 fatty acid, and semaglutide, with a C18 fatty diacid, are prominent examples of this class. The acyl chain facilitates reversible binding to serum albumin, significantly extending the drug's circulatory half-life. This guide provides an in-depth technical overview of the structural biology of these acylated modulators, detailing their interaction with GLP-1R, the resulting signaling cascades, and the key experimental protocols used in their characterization.

Structural Overview of GLP-1R and Acylated Modulator Binding

The GLP-1R consists of a large N-terminal extracellular domain (ECD) and a canonical seven-transmembrane (7TM) helical domain. The binding of peptide agonists follows a "two-domain" model where the C-terminal portion of the peptide engages the ECD, while the N-terminal region inserts deep into the transmembrane core, initiating the conformational changes required for G protein activation.

C16-acylated modulators like liraglutide, and its close relative semaglutide, are engineered with specific amino acid substitutions to resist DPP-4 degradation and a fatty acid moiety attached via a linker to a lysine residue.[1] For example, liraglutide has a C16 palmitic acid attached to Lys26 and an Arg34 substitution, sharing 97% homology with human GLP-1.[1] Semaglutide incorporates an Aib8 substitution for DPP-4 resistance and attaches a C18 fatty diacid to Lys26 via a linker, sharing 94% homology with native GLP-1.[1][2]

High-resolution cryogenic electron microscopy (cryo-EM) structures of GLP-1R in complex with semaglutide and the Gs protein have provided unprecedented insight into these interactions.

-

Peptide Conformation : Bound to the receptor, the peptide backbone of semaglutide adopts a continuous alpha-helical conformation.

-

Key Interactions : The N-terminus of the peptide is crucial for receptor activation and forms specific hydrogen bonds and hydrophobic interactions within the 7TM bundle. For instance, the Aib8 substitution in semaglutide results in hydrophobic interactions with L384 and E387 in the receptor.

-

Role of Acylation : While the fatty acid chain itself is often partially disordered in structural models, its primary role is to mediate binding to albumin, creating a circulating reservoir of the drug. However, studies also suggest that acylation can influence receptor engagement and signaling bias by altering the ligand's interaction with the plasma membrane and the receptor itself.

Quantitative Analysis of Acylated Modulator Interactions

The efficacy and potency of GLP-1R modulators are quantified by their binding affinity and their ability to trigger downstream signaling. Acylation and amino acid modifications significantly influence these parameters. While computational models for semaglutide binding affinity report a Kd of 3.4 x 10⁻⁶ M, other studies using radiolabeled liraglutide have shown a Kd of approximately 128.8 nM in INS-1 cells.[3] The receptor affinity of semaglutide is noted to be about three times higher than that of liraglutide.

| Parameter | Ligand | Value | Cell System / Condition | Source |

| Binding Affinity (Kd) | Liraglutide | 128.8 ± 30.4 nM | INS-1 cells | |

| Binding Affinity (Kd) | Semaglutide | ~3.4 µM (computationally derived) | N/A | |

| Binding Affinity (IC50) | Exendin-4 | 3.2 ± 1.3 nM | HEK-hGLP1R cells | |

| Binding Affinity (IC50) | Exendin-4 (C16-acylated) | 3.7 ± 0.6 to 15.1 ± 0.8 nM | HEK-hGLP1R cells | |

| G Protein vs. β-Arrestin Bias | Exendin-4-C16 vs. Exendin-4 | ~2.5-fold bias toward G protein | HEK293 cells | |

| β-Arrestin-2 Recruitment | Exendin-4-C16 vs. Exendin-4 | ~60% reduction in efficacy | HEK293 cells |

GLP-1R Signaling Pathways and the Impact of Acylation

Upon agonist binding, GLP-1R undergoes a conformational change that facilitates coupling to intracellular signaling partners. The primary pathway involves the activation of the heterotrimeric Gs protein.

-

Gs/cAMP Pathway : The activated Gαs subunit stimulates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). This cascade is central to the glucose-dependent potentiation of insulin secretion.

-

β-Arrestin Pathway : Following activation, the receptor's C-terminal tail is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling (desensitization) and mediate receptor internalization via endocytosis.

-

Biased Agonism : Acylation can introduce "biased agonism," where a ligand preferentially activates one signaling pathway over another. Studies comparing exendin-4 with its C16-acylated version show that acylation can favor the Gs pathway while reducing β-arrestin recruitment. This profile is therapeutically desirable, as it may promote sustained signaling with reduced receptor desensitization and downregulation.

Key Experimental Methodologies

Protocol 1: Cryo-Electron Microscopy of a GLP-1R-Gs Complex

Cryo-EM has been pivotal in determining the high-resolution structures of GPCRs in their active state.

Detailed Methodology:

-

Protein Expression and Purification : The human GLP-1R and the components of the heterotrimeric Gs protein (Gαs, Gβ, Gγ) are co-expressed, typically in insect (e.g., Spodoptera frugiperda, Sf9) or mammalian (e.g., HEK293) cells. Receptors are tagged (e.g., with a FLAG or His tag) for affinity purification.

-

Complex Formation and Stabilization : Purified receptor is solubilized in a mild detergent (e.g., lauryl maltose neopentyl glycol, LMNG). The agonist (e.g., semaglutide) and apyrase (to remove GDP) are added to the purified Gs protein. The receptor and Gs protein are then mixed to form a stable ternary complex. A stabilizing nanobody, such as Nb35, which binds to the Gαs/Gβ interface, is often added to lock the complex in its active conformation.

-

Vitrification : The purified complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, known as vitrification, traps the complexes in a layer of amorphous ice.

-

Data Collection : The vitrified sample is imaged in a transmission electron microscope (e.g., a 200-300 kV Titan Krios) equipped with a direct electron detector. Thousands of movies of the particle fields are collected automatically.

-

Image Processing and 3D Reconstruction : Movie frames are aligned to correct for beam-induced motion. Individual particle images are picked, classified into homogenous groups, and used to reconstruct a 3D electron density map using software like RELION or cryoSPARC.

-

Model Building and Refinement : An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.

Protocol 2: β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are widely used to quantify ligand-induced β-arrestin recruitment to a GPCR in real-time in living cells.

Detailed Methodology:

-

Construct Preparation : Two constructs are created: the GLP-1R is fused to a BRET donor, typically Renilla luciferase (Rluc), at its C-terminus (GLP-1R-Rluc). β-arrestin-2 is fused to a BRET acceptor, such as Yellow Fluorescent Protein (YFP) or Venus (YFP-Arrestin).

-

Cell Culture and Transfection : A suitable cell line, such as HEK293, is cultured and transiently co-transfected with the plasmids encoding the GLP-1R-Rluc and YFP-Arrestin constructs.

-

Assay Performance : After 24-48 hours, the transfected cells are harvested and plated into a white, 96-well microplate. The cells are then stimulated with varying concentrations of the test agonist (e.g., liraglutide, semaglutide).

-

Signal Detection : Immediately after agonist addition, the luciferase substrate (e.g., coelenterazine h) is added. A microplate reader capable of detecting dual-wavelength emissions is used to simultaneously measure the light emitted by the Rluc donor (e.g., ~480 nm) and the YFP acceptor (e.g., ~530 nm).

-

Data Analysis : The BRET ratio is calculated as the acceptor emission divided by the donor emission. The net BRET signal is the ratio in the presence of an agonist minus the ratio in the absence of an agonist. Dose-response curves are generated by plotting the net BRET signal against the logarithm of the agonist concentration, allowing for the determination of potency (EC50) and efficacy (Emax) for β-arrestin recruitment.

Conclusion

The development of C16-acylated GLP-1R modulators represents a triumph of rational drug design, transforming the management of metabolic diseases. Structural biology, particularly through cryo-EM, has been instrumental in elucidating the precise molecular interactions that govern the binding and activation of GLP-1R by these long-acting agonists. The addition of a fatty acid chain not only extends the pharmacokinetic profile but also subtly tunes the pharmacological output, often inducing a therapeutically favorable bias away from β-arrestin-mediated desensitization. A comprehensive understanding of these structural and signaling mechanisms, derived from the robust experimental protocols detailed herein, continues to pave the way for the development of next-generation incretin-based therapeutics with even greater efficacy and specificity.

References

Unraveling the Multifaceted GLP-1R Modulator "C16": A Technical Guide

For Immediate Release

A Comprehensive Technical Whitepaper on the Pharmacokinetics and Pharmacodynamics of GLP-1R Modulator C16, Presenting Two Distinct Molecular Entities for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pharmacological profiles of two distinct entities referred to as "C16" in the context of Glucagon-Like Peptide-1 Receptor (GLP-1R) modulation. The first is a C16 fatty acid-acylated peptide, exemplified by the dual GIP/GLP-1 receptor agonist NNC0090-2746 (also known as RG7697), where the C16 moiety serves to extend the molecule's pharmacokinetic profile. The second is a small molecule allosteric modulator, identified by its CAS number 875005-43-9, which enhances the binding of endogenous ligands to the GLP-1R. This document provides a detailed overview of their respective pharmacokinetics, pharmacodynamics, and the experimental methodologies employed in their evaluation.

Part 1: The C16-Acylated Peptide Agonist - NNC0090-2746 (RG7697)

NNC0090-2746 is a dual agonist for the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors. The conjugation of a C16 fatty acid to the peptide backbone is a key structural modification designed to prolong its duration of action through enhanced binding to serum albumin.

Pharmacokinetics

Studies in healthy volunteers and patients with Type 2 Diabetes have elucidated the pharmacokinetic profile of NNC0090-2746. Following subcutaneous administration, the drug exhibits a pharmacokinetic profile suitable for once-daily dosing.[1][2][3][4][5]

| Parameter | Value | Species | Reference |

| Time to Peak Concentration (Tmax) | 2 - 4 hours | Human | |

| Half-life (t½) | 19 - 25 hours | Human | |

| Steady State | Achieved within 1 week | Human (T2D patients) |

Pharmacodynamics

NNC0090-2746 has demonstrated potent effects on glycemic control and insulin sensitivity.

| Parameter | Observation | Dose | Condition | Reference |

| Glucose Cmax | Reduced by 46% | ≥1.8 mg | Meal Tolerance Test (Healthy Volunteers) | |

| Insulin Cmax | Reduced by 64% | ≥1.8 mg | Meal Tolerance Test (Healthy Volunteers) | |

| Insulin AUC | Reduced by 51% | ≥1.8 mg | Meal Tolerance Test (Healthy Volunteers) | |

| Fasting & Postprandial Glucose | Meaningful reductions | ≥0.75 mg | 14 days treatment (T2D patients) | |

| HbA1c | Numerical decrease of 0.67% vs 0.21% placebo | 2.5 mg | 14 days treatment (T2D patients) | |

| IC50 (Glucose Reduction) | 49 ng/mL | N/A | Meal Tolerance Test (Healthy Volunteers) | |

| IC50 (Insulin Reduction) | 24.5 ng/mL | N/A | Meal Tolerance Test (Healthy Volunteers) |

Experimental Protocols

A randomized, double-blind, placebo-controlled, dose-escalation study design is typically employed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of NNC0090-2746.

Workflow for a Single Ascending Dose Trial:

Clinical trial workflow for NNC0090-2746.

Meal Tolerance Test (MTT) Protocol:

A standardized liquid meal is administered to subjects after an overnight fast. Blood samples are collected at predefined intervals before and after the meal to measure plasma concentrations of the drug, glucose, and insulin.

Bioanalytical Methods:

-

Drug Concentration: Plasma concentrations of NNC0090-2746 are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Glucose and Insulin Measurement: Plasma glucose concentrations are measured using a validated enzymatic assay, such as the glucose oxidase method. Insulin levels are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

Part 2: The Small Molecule Allosteric Modulator - C16 (CAS 875005-43-9)

"this compound" is a small molecule that acts as a positive allosteric modulator (PAM) of the GLP-1 receptor. It enhances the binding of GLP-1 to the receptor via a transmembrane site.

Pharmacodynamics

The primary pharmacodynamic effect of C16 is the potentiation of endogenous GLP-1 activity.

| Parameter | Value | Assay | Reference |

| EC50 (Enhancing GLP-1 Binding) | 8.43 ± 3.82 μM | Radioligand Binding Assay |

Experimental Protocols

This assay is used to determine the ability of C16 to allosterically modulate the binding of a radiolabeled ligand to the GLP-1R.

Experimental Workflow:

Radioligand binding assay workflow.

This functional assay measures the ability of C16 to modulate GLP-1-induced intracellular cyclic adenosine monophosphate (cAMP) production, a key downstream signaling event of GLP-1R activation.

Experimental Protocol:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in a 96-well plate.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are then stimulated with a fixed, submaximal concentration of GLP-1 in the presence of varying concentrations of C16.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The potentiation of the GLP-1 response by C16 is quantified by determining the EC50 value from the dose-response curve.

GLP-1R Signaling Pathway:

GLP-1R signaling pathway with C16 modulation.

Conclusion

The designation "C16" in the context of GLP-1R modulation represents two distinct approaches to enhancing GLP-1R signaling. The C16-acylated peptide, NNC0090-2746, demonstrates the utility of fatty acid modification to improve the pharmacokinetic properties of a potent dual agonist, leading to sustained glycemic control. The small molecule allosteric modulator, C16, offers an alternative strategy by potentiating the effects of the endogenous ligand, which may provide a more nuanced and physiological modulation of the receptor. This technical guide provides a foundational understanding of the pharmacokinetics, pharmacodynamics, and experimental evaluation of these two "C16" GLP-1R modulators, offering valuable insights for researchers and drug developers in the field of metabolic diseases.

References

- 1. This compound|CAS 875005-43-9|DC Chemicals [dcchemicals.com]

- 2. The Sustained Effects of a Dual GIP/GLP-1 Receptor Agonist, NNC0090-2746, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics, pharmacokinetics, safety and tolerability of the novel dual glucose-dependent insulinotropic polypeptide/glucagon-like peptide-1 agonist RG7697 after single subcutaneous administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Pharmacodynamics, pharmacokinetics and safety of multiple ascending doses of the novel dual glucose-dependent insulinotropic polypeptide/glucagon-like peptide-1 agonist RG7697 in people with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Efficacy of C16-Derivatized GLP-1R Peptides

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism, efficacy, and experimental evaluation of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists derivatized with a 16-carbon (C16) fatty acid (palmitic acid). This strategic acylation is a cornerstone of developing long-acting incretin mimetics for the treatment of type 2 diabetes and obesity.

Introduction: Overcoming the Therapeutic Hurdle of Native GLP-1

Native Glucagon-Like Peptide-1 (GLP-1) is a highly effective incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[1][2] These actions make it an ideal therapeutic target for metabolic diseases. However, its clinical utility is severely hampered by an extremely short in vivo half-life of approximately 2-5 minutes, primarily due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV) and swift renal clearance.[3][4][5]

To overcome this limitation, a successful strategy has been the derivatization of GLP-1 analogues with a fatty acid side chain, a process known as acylation. Specifically, the attachment of a C16 palmitic acid moiety, often via a linker to a lysine residue in the peptide backbone, enables the resulting molecule to reversibly bind to serum albumin. This binding creates a circulating reservoir of the drug, protecting it from enzymatic degradation and glomerular filtration, thereby dramatically extending its pharmacokinetic profile and enabling less frequent administration. Liraglutide is the archetypal example of a C16-acylated GLP-1R agonist, achieving a half-life that permits once-daily dosing.

Core Mechanism: C16 Acylation for Pharmacokinetic Protraction

The prolonged action of C16-derivatized GLP-1R peptides is achieved through a multi-step mechanism rooted in its reversible binding to albumin. Human serum albumin (HSA), the most abundant protein in blood plasma, has multiple binding sites for fatty acids and a long circulatory half-life of about three weeks.

Mechanism of Protraction:

-

Subcutaneous Depot and Albumin Binding: Following subcutaneous injection, the C16-acylated peptide can form a depot and begins to bind to albumin present in the interstitial fluid and bloodstream.

-

Protection from Degradation and Clearance: While bound to albumin, the large size of the complex prevents the peptide from being filtered by the kidneys. The fatty acid modification also provides steric hindrance, offering protection against degradation by DPP-IV.

-

Sustained Release: The binding to albumin is reversible. The peptide is slowly released from albumin over time, maintaining a therapeutically effective concentration of the free, active drug in circulation.

-

Receptor Activation: The free peptide is then able to bind to and activate GLP-1 receptors on target cells (e.g., pancreatic β-cells, neurons in the hypothalamus), initiating the desired downstream therapeutic effects.

Data Presentation: Quantitative Efficacy

The addition of a C16 fatty acid significantly alters the pharmacokinetic and pharmacodynamic properties of GLP-1R peptides.

Table 1: Comparative Pharmacokinetic Parameters

This table summarizes the impact of C16 acylation on the half-life of GLP-1R agonists.

| Compound | Modification | Half-life (t½) | Bioavailability (SC) | Key Reference(s) |

| Native GLP-1 | None | ~2-5 minutes | N/A | |

| Liraglutide | C16 acylation at Lys26 | ~13 hours | ~55% | |

| Exendin-4-C16 | C-terminal C16 acylation | >72 hours (mouse) | Not specified | |

| Semaglutide* | C18 diacid acylation at Lys26 | ~1 week (human) | Not specified |

Note: Semaglutide uses a C18 diacid, not C16, but is included as a key comparator demonstrating the evolution of this protraction strategy.

Table 2: In Vitro Potency and Receptor Binding Affinity

Acylation can modestly affect receptor binding and potency, a critical consideration in drug design. The presence of albumin significantly reduces the apparent potency in vitro due to sequestration of the peptide.

| Compound | GLP-1R Binding Affinity (IC50/Ki) | cAMP Potency (EC50) | Albumin Impact | Key Reference(s) |

| Liraglutide | ~0.7 nM | ~60 pM | Potency shifts rightward with albumin | |

| Semaglutide | 0.38 ± 0.06 nM | 4-6 pM | High albumin affinity, significant right-shift | |

| Exendin-4 | Not specified | ~0.1 nM | N/A | |

| Exendin-4-C16 | Modest reduction vs. Exendin-4 | Similar to Exendin-4 | Extensive albumin binding | |

| GL0034 | Increased affinity vs. Semaglutide | Increased potency vs. Semaglutide | Not specified |

Table 3: Summary of In Vivo Efficacy in Preclinical Models

C16-derivatized peptides demonstrate robust, dose-dependent improvements in key metabolic parameters in rodent models of diabetes and obesity.

| Model | Compound/Dose | Effect on Blood Glucose | Effect on Body Weight | Key Reference(s) |

| db/db Mice | GL0034 (6 nmol/kg) | Significant reduction, superior to Semaglutide | Significant reduction, superior to Semaglutide | |

| DIO Mice | Exendin-4-C16 | Highly effective lowering for at least 72 hours | Not specified | |

| DIO Mice | GLP-1/CCK Fusion (C2816) | Not specified | Superior reduction vs. co-administration | |

| DIO Rats | GLP-1 Reference (3 nmol/kg) | Improved oral glucose tolerance | Not specified |

Experimental Protocols

Detailed and standardized protocols are essential for the preclinical evaluation of C16-derivatized GLP-1R peptides.

Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

This assay is fundamental for assessing a compound's ability to improve glucose regulation in response to a glucose challenge.

Objective: To evaluate the effect of a C16-acylated GLP-1R agonist on glucose excursion in a rodent model.

Materials:

-

Rodent model (e.g., C57BL/6 mice, DIO mice, db/db mice)

-

Test compound (C16-derivatized peptide) and vehicle control

-

Glucose solution (e.g., 20% w/v in sterile water)

-

Handheld glucometer and test strips

-

Blood collection supplies (e.g., heparinized capillary tubes, lancets)

-

Animal scale, syringes, gavage needles

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

-

Fasting: Fast animals overnight (16 hours for mice) or for 6 hours, ensuring free access to water.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous injection) at a predetermined time before the glucose challenge (e.g., T = -30 minutes or longer for protracted compounds).

-

Baseline Blood Glucose (T=0): Obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

-

Glucose Challenge: Administer a glucose bolus via oral gavage (typically 2-3 g/kg body weight).

-

Blood Glucose Monitoring: Collect small blood samples from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 minutes to quantify the total glucose exposure. Statistical analysis (e.g., t-test or ANOVA) is used to compare treatment groups to the vehicle control.

Protocol: Equilibrium GLP-1R Binding Assay

This assay determines the binding affinity of the test compound to the GLP-1 receptor.

Objective: To quantify the binding affinity (Ki or IC50) of a C16-acylated peptide for the GLP-1R.

Materials:

-

Cell line expressing human GLP-1R (e.g., HEK293, CHO-K1)

-

Labeled competitor ligand (e.g., exendin(9-39)-FITC or a radiolabeled ligand)

-

Unlabeled test compound (C16-derivatized peptide) at various concentrations

-

Binding buffer (e.g., HBSS with 0.1% BSA)

-

Metabolic inhibitors (e.g., NaN3, 2-deoxyglucose) to prevent receptor endocytosis

-

96-well plates, plate reader capable of detecting the label (fluorescence or radioactivity)

Procedure:

-

Cell Preparation: Culture GLP-1R-expressing cells to confluency. Harvest and wash the cells.

-

Assay Setup: Resuspend cells in binding buffer containing metabolic inhibitors. Add a fixed concentration of the labeled competitor ligand to all wells.

-

Competitive Binding: Add serial dilutions of the unlabeled test compound to the wells. Include controls for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plates, often at 4°C, for a sufficient duration (e.g., 24 hours) to reach binding equilibrium.

-

Detection: Measure the signal (e.g., fluorescence) in each well.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Protocol: In Vitro Insulin Secretion Assay

This assay measures the ability of the test compound to potentiate glucose-stimulated insulin secretion (GSIS).

Objective: To determine the effect of a C16-acylated peptide on insulin secretion from pancreatic β-cells at low and high glucose concentrations.

Materials:

-

Pancreatic β-cell line (e.g., INS-1 832/3) or isolated mouse/human islets

-

Culture medium (e.g., RPMI-1640)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., 3 mM for basal, 11 mM or 16.7 mM for stimulated)

-

Test compound at various concentrations

-

Insulin detection kit (e.g., ELISA, HTRF)

Procedure:

-

Cell/Islet Seeding: Seed cells or islets into multi-well plates and culture until ready.

-

Pre-incubation: Pre-incubate the cells/islets in KRBB with low glucose (e.g., 3 mM) for 1-2 hours to establish a basal state.

-

Stimulation: Replace the pre-incubation buffer with fresh KRBB containing either low (basal) or high (stimulatory) glucose, with or without various concentrations of the test compound.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes).

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatant using a suitable immunoassay kit.

-

Data Analysis: Normalize insulin secretion to cell number or total protein content. Plot insulin secretion as a function of test compound concentration at both low and high glucose levels to determine potency (EC50) and efficacy.

Visualizations: Pathways and Workflows

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1R predominantly couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Experimental Workflow for In Vivo Efficacy Assessment

A logical workflow ensures robust and reproducible evaluation of novel C16-derivatized peptides.

References

- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A clinical review of GLP-1 receptor agonists: efficacy and safety in diabetes and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variant fatty acid-like molecules Conjugation, novel approaches for extending the stability of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Albumin Binding in Extending the Half-Life of C16 GLP-1R Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of long-acting glucagon-like peptide-1 receptor (GLP-1R) modulators has revolutionized the management of type 2 diabetes and obesity. A key strategy in prolonging the therapeutic window of these peptides is the conjugation of a C16 fatty acid, a modification that promotes reversible binding to serum albumin. This guide provides an in-depth technical overview of the core principles, experimental evaluation, and signaling mechanisms underlying this critical drug delivery strategy. By forming a circulating depot, albumin binding protects these therapeutic peptides from rapid renal clearance and enzymatic degradation, thereby significantly extending their plasma half-life and enabling less frequent dosing regimens.

Quantitative Analysis of Albumin Binding and Pharmacokinetics

The introduction of a C16 fatty acid moiety dramatically alters the pharmacokinetic profile of GLP-1R modulators. This is evident in the enhanced albumin binding affinity and the consequently extended half-life of molecules like liraglutide and semaglutide compared to native GLP-1. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Albumin Binding Affinity of C16 GLP-1R Modulators

| Compound | Albumin Source | Method | Dissociation Constant (Kd) | Citation(s) |

| Liraglutide | Human Serum Albumin | NMR | ~150 μM | [1] |

| Liraglutide | Human Serum Albumin | Varies | >99% Bound | [2] |

| Semaglutide | Human Serum Albumin | In vitro assay | Increased affinity vs. Liraglutide | [3][4] |

| Semaglutide | Human Plasma | In vitro assay | >99% Bound | [2] |

Table 2: Comparative Pharmacokinetic Parameters of GLP-1R Modulators

| Compound | Species | Tmax (hours) | T1/2 (hours) | Clearance (CL/F) (L/h) | Volume of Distribution (Vz/F) (L) | Citation(s) |

| Liraglutide | ||||||

| Human (T1D) | 8 - 10 | 15.3 - 18.8 | 0.85 | 27.4 | ||

| Human (T2D) | ~13 | ~13 | 1.2 | 13-25 | ||

| Rat | 2.0 | - | - | - | ||

| Semaglutide | ||||||

| Human (Healthy) | 1 - 5 (days) | ~155 | - | - | ||

| Human (T2D) | - | ~165-184 | 0.0348 | 7.7 (total) | ||

| Minipig | - | 46.1 (i.v.) | - | - | ||

| Native GLP-1 | ||||||

| Human | - | < 2 minutes | - | - |

Experimental Protocols for Assessing Albumin Binding

The characterization of albumin binding is a critical step in the development of acylated GLP-1R modulators. Several biophysical techniques are employed to quantify this interaction.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., human serum albumin) and an analyte (the C16-acylated GLP-1R modulator).

Methodology:

-

Sensor Chip Preparation: Covalently immobilize human serum albumin (HSA) onto a CM5 sensor chip surface using standard amine coupling chemistry (EDC/NHS activation). A reference flow cell is prepared similarly but without HSA to subtract non-specific binding.

-

Analyte Preparation: Prepare a dilution series of the C16-acylated GLP-1R modulator in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.

-

Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association phase, followed by a dissociation phase with running buffer.

-

Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: Dialyze both the HSA and the acylated peptide extensively against the same buffer to minimize buffer mismatch effects. Degas the solutions immediately before use.

-

Instrument Setup: Fill the sample cell with a known concentration of HSA (e.g., 10-50 µM) and the injection syringe with a 10-20 fold higher concentration of the acylated peptide.

-

Titration: Perform a series of small, sequential injections of the peptide into the HSA solution while maintaining a constant temperature.

-

Data Acquisition: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of peptide to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy can provide detailed information about the binding interface and conformational changes upon interaction.

Methodology:

-

Sample Preparation: Prepare samples of uniformly 15N-labeled HSA in a suitable NMR buffer. The concentration should be in the range of 0.1-0.5 mM.

-

Titration: Acquire a series of 1H-15N HSQC spectra of the labeled HSA in the absence and presence of increasing concentrations of the unlabeled C16-acylated GLP-1R modulator.

-

Data Analysis: Monitor the chemical shift perturbations of the amide signals of HSA upon addition of the peptide. Residues exhibiting significant chemical shift changes are likely located at or near the binding site.

Visualizing Core Pathways and Workflows

Understanding the downstream signaling of the GLP-1 receptor and the typical workflow for developing these long-acting analogues is crucial for researchers in this field.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist initiates a cascade of intracellular events, primarily through the Gαs-adenylyl cyclase pathway, leading to increased cAMP levels and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These signaling events ultimately result in enhanced glucose-stimulated insulin secretion, suppressed glucagon release, and other beneficial metabolic effects.

Caption: GLP-1 Receptor Signaling Cascade.

Experimental Workflow for Half-Life Extension

The development of C16-acylated GLP-1R modulators with extended half-lives follows a structured preclinical workflow. This process involves peptide design and synthesis, followed by a series of in vitro and in vivo assays to evaluate albumin binding, potency, and pharmacokinetic properties.

Caption: Preclinical Development Workflow.

Conclusion

The conjugation of a C16 fatty acid to GLP-1R modulators is a highly effective strategy for extending their therapeutic half-life through reversible binding to serum albumin. This technical guide has provided a comprehensive overview of the quantitative aspects of this interaction, detailed experimental protocols for its characterization, and visual representations of the underlying biological and developmental pathways. A thorough understanding of these principles is essential for the continued innovation and development of next-generation, long-acting peptide therapeutics for metabolic diseases.

References

- 1. Glycation of human serum albumin impairs binding to the glucagon-like peptide-1 analogue liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinicasande.com.uy [clinicasande.com.uy]

In-Depth Technical Guide: Cellular Signaling Pathways Activated by the GLP-1R Modulator C16 (Exendin-4-C16)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways activated by the Glucagon-Like Peptide-1 Receptor (GLP-1R) modulator C16. The modulator, identified as a C-terminally acylated analog of exendin-4 with a C16 fatty diacid (exendin-4-C16), demonstrates biased agonism, offering a distinct signaling profile compared to its parent compound, exendin-4. This document details the quantitative data on its signaling properties, provides in-depth experimental protocols for key assays, and visualizes the involved pathways and workflows.

Introduction to GLP-1R Modulation by C16

The GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity. Agonists of this receptor mimic the effects of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite. The modulator C16, a derivative of the potent GLP-1R agonist exendin-4, is modified by the addition of a C16 fatty diacid to its C-terminus. This acylation is a strategy known to prolong the pharmacokinetic profile of peptide drugs through increased albumin binding. However, this modification also significantly alters the pharmacological properties of the molecule at the cellular level, leading to biased agonism.[1][2]

Exendin-4-C16 exhibits a signaling bias towards G protein-mediated pathways, particularly G protein recruitment, while showing reduced efficacy in recruiting β-arrestin-2.[1][2] This biased signaling profile is of significant interest in drug development, as it may offer a way to enhance therapeutic effects while potentially mitigating some of the adverse effects associated with balanced GLP-1R agonists.

Quantitative Data on Signaling Pathways

The following tables summarize the quantitative data comparing the signaling profiles of exendin-4 and the C16 modulator, exendin-4-C16. The data is primarily derived from studies in HEK293 and HEK293T cells.

Table 1: Receptor Binding Affinity

| Ligand | Cell Line | Assay Type | Ki (nM) |

| Exendin-4 | HEK293 | TR-FRET | 1.3 ± 0.3 |

| Exendin-4-C16 | HEK293 | TR-FRET | 2.5 ± 0.6 |

Data sourced from a study by Jones et al. (2021).

Table 2: G Protein Recruitment

| Ligand | Cell Line | Assay Type | pEC50 | Emax (% of Exendin-4) |

| Exendin-4 | HEK293T | BRET | 8.8 ± 0.1 | 100 |

| Exendin-4-C16 | HEK293T | BRET | 8.5 ± 0.1 | 105 ± 6 |

Data sourced from a study by Jones et al. (2021).

Table 3: cAMP Accumulation

| Ligand | Cell Line | Assay Type | pEC50 | Emax (% of Exendin-4) |

| Exendin-4 | HEK293 | HTRF | 9.4 ± 0.1 | 100 |

| Exendin-4-C16 | HEK293 | HTRF | 9.3 ± 0.1 | 102 ± 3 |

Data sourced from a study by Jones et al. (2021).

Table 4: β-Arrestin-2 Recruitment

| Ligand | Cell Line | Assay Type | pEC50 | Emax (% of Exendin-4) |

| Exendin-4 | HEK293T | BRET | 8.2 ± 0.1 | 100 |

| Exendin-4-C16 | HEK293T | BRET | 7.6 ± 0.1 | 39 ± 3 |

Data sourced from a study by Jones et al. (2021).

Note on ERK Phosphorylation and Calcium Mobilization: While GLP-1R activation is known to induce ERK phosphorylation and intracellular calcium mobilization, specific quantitative data (EC50, Emax) for the C16 modulator (exendin-4-C16) in these pathways were not available in the public search results. General GLP-1R-mediated ERK activation often occurs downstream of both G protein/cAMP and β-arrestin pathways. Calcium mobilization can be initiated through Gαq coupling or via cAMP-mediated sensitization of intracellular calcium channels.[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by the GLP-1R and highlight the biased agonism of the C16 modulator.

References

Off-Target Effects of Long-Chain Fatty Acid GLP-1R Modulators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists have revolutionized the treatment of type 2 diabetes and obesity. A key strategy in the development of long-acting GLP-1R agonists has been the incorporation of long-chain fatty acid (LCFA) moieties. This modification enhances binding to serum albumin, thereby prolonging the circulating half-life of the peptide. While this approach has proven highly successful in improving pharmacokinetic profiles, the addition of a lipid chain can also introduce unintended pharmacological properties, leading to off-target effects. These effects can range from interactions with related receptors to alterations in downstream signaling pathways, a phenomenon known as biased agonism. This technical guide provides a comprehensive overview of the off-target effects of LCFA-modified GLP-1R modulators, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.

I. Quantitative Analysis of Off-Target Receptor Interactions

The addition of a long-chain fatty acid to a GLP-1R agonist can alter its binding profile, leading to interactions with other receptors, particularly those within the same class B G-protein coupled receptor (GPCR) family, such as the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) and the Glucagon Receptor (GCGR).

Table 1: Comparative Binding Affinities (Ki) of LCFA-GLP-1R Agonists at On- and Off-Target Receptors

| Compound | On-Target Receptor | On-Target Ki (nM) | Off-Target Receptor | Off-Target Ki (nM) | Reference |

| Tirzepatide | GLP-1R | 4.23 | GIPR | 0.135 | [1] |

| Glucagon Receptor | Minimal Activity | [1] | |||

| Liraglutide | GLP-1R | Kd: 128.8 ± 30.4 | Glucagon Receptor | Data not available | [2] |